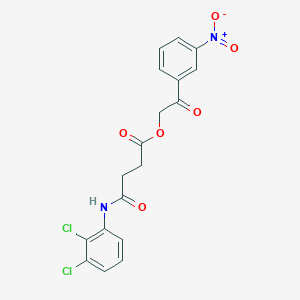
2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is commonly referred to as NBOC-protected aspartic acid, and it is primarily used as a building block for the synthesis of peptides and proteins.
作用機序
The mechanism of action of 2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate is not well understood. However, it is believed that the compound acts as a protecting group for the carboxylic acid group of aspartic acid. This protection allows the aspartic acid to be selectively activated and coupled with other amino acids to form peptides and proteins.
Biochemical and Physiological Effects:
2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate does not have any known biochemical or physiological effects. The compound is primarily used as a building block for the synthesis of peptides and proteins and does not have any direct biological activity.
実験室実験の利点と制限
The use of 2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate as a building block for the synthesis of peptides and proteins provides several advantages for lab experiments. The compound is stable and easy to handle, making it an ideal reagent for peptide synthesis. Additionally, the NBOC protecting group is easily removable, allowing for the selective activation of the carboxylic acid group of aspartic acid.
However, there are also some limitations associated with the use of NBOC-protected aspartic acid. The synthesis of the compound is relatively complex and requires several steps, which can be time-consuming and costly. Additionally, the NBOC protecting group can interfere with certain reactions, limiting the scope of its applications.
将来の方向性
There are several future directions for the research and development of 2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate. One potential direction is the optimization of the synthesis method to make it more efficient and cost-effective. Additionally, the development of new protecting groups that can be selectively removed under mild conditions could expand the scope of applications for NBOC-protected aspartic acid.
Another potential direction is the use of NBOC-protected aspartic acid in the synthesis of novel peptides and proteins with unique biological activities. The ability to selectively activate the carboxylic acid group of aspartic acid provides researchers with a powerful tool to design and synthesize molecules with specific biological functions.
Conclusion:
2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate is a chemical compound that has several potential applications in scientific research. The compound is primarily used as a building block for the synthesis of peptides and proteins and provides researchers with a powerful tool to study biological processes. While there are some limitations associated with the use of NBOC-protected aspartic acid, there are also several future directions for research and development that could expand its scope of applications.
合成法
The synthesis of 2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate involves several steps. The first step is the protection of the carboxylic acid group of aspartic acid with the NBOC group. This step is followed by the activation of the carboxylic acid group with a coupling reagent, such as HATU or DCC. The activated carboxylic acid group is then reacted with the amine group of 2,3-dichloroaniline to form the desired product.
科学的研究の応用
2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate has several potential applications in scientific research. The compound is primarily used as a building block for the synthesis of peptides and proteins. Peptides and proteins are essential molecules that play a crucial role in various biological processes, including cell signaling, enzymatic catalysis, and gene expression. The ability to synthesize these molecules using NBOC-protected aspartic acid provides researchers with a powerful tool to study these biological processes.
特性
製品名 |
2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate |
|---|---|
分子式 |
C18H14Cl2N2O6 |
分子量 |
425.2 g/mol |
IUPAC名 |
[2-(3-nitrophenyl)-2-oxoethyl] 4-(2,3-dichloroanilino)-4-oxobutanoate |
InChI |
InChI=1S/C18H14Cl2N2O6/c19-13-5-2-6-14(18(13)20)21-16(24)7-8-17(25)28-10-15(23)11-3-1-4-12(9-11)22(26)27/h1-6,9H,7-8,10H2,(H,21,24) |
InChIキー |
QZQNPVGLZUWMEU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)CCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)CCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1-{4-[(4-Chlorophenoxy)methyl]-1,3-dioxolan-2-yl}-1-methylethyl)naphthoquinone](/img/structure/B269628.png)
![N-[2-(2,6-dimethylphenoxy)ethyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B269629.png)



![1-[(4-Methylphenyl)sulfonyl]-5-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone](/img/structure/B269641.png)

![1-[(4-Chlorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B269644.png)
![5-(3-Bromophenyl)-2-furaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone](/img/structure/B269647.png)
![2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B269655.png)
![1-[4-(3-methoxyphenyl)-3-(4-morpholin-4-ylphenyl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone](/img/structure/B269656.png)
methanone](/img/structure/B269661.png)
![3,5-bis(difluoromethyl)-1-{[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B269662.png)
![3-[(4-methoxyphenoxy)methyl]-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B269663.png)